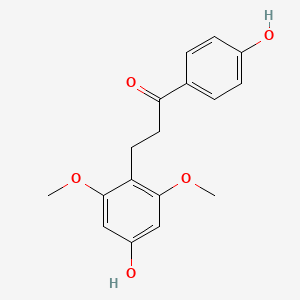

4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone

Description

Properties

IUPAC Name |

3-(4-hydroxy-2,6-dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c1-21-16-9-13(19)10-17(22-2)14(16)7-8-15(20)11-3-5-12(18)6-4-11/h3-6,9-10,18-19H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSUVSOOJHAIRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1CCC(=O)C2=CC=C(C=C2)O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone

Notice of Limited Availability of In-Depth Technical Data

Extensive research has revealed a significant scarcity of detailed, publicly available scientific literature on 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone. While its chemical identity and presence in natural sources have been established, there is a notable absence of in-depth studies detailing its biological activities with quantitative data, specific experimental protocols, and elucidated signaling pathways.

Therefore, it is not currently possible to provide a comprehensive technical guide that fulfills all the core requirements of the initial request for this specific molecule.

As a viable alternative, this guide can be developed for a closely related and well-researched dihydrochalcone, such as 2',6'-Dihydroxy-4'-methoxydihydrochalcone , for which a wealth of experimental data is available.

Introduction to this compound

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Dihydrochalcones are characterized by an open C3 bridge connecting two aromatic rings, differing from their chalcone counterparts which possess a double bond in this bridge. This compound has been identified in the resin of Daemonorops draco, commonly known as "Dragon's Blood"[1]. It is also referred to by its synonym, Cochinchinenin A, and has been associated with the analgesic properties of Dragon's Blood, a traditional medicine derived from Dracaena cochinchinensis[2][3][4]. This suggests potential therapeutic applications, although detailed scientific validation is lacking. Some commercial suppliers also indicate that it may possess COX-1 and COX-2 inhibitory activity[5].

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-(4-hydroxy-2,6-dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | [1] |

| Synonyms | Cochinchinenin A | [2][4] |

| CAS Number | 151752-08-8 | [1] |

| Molecular Formula | C₁₇H₁₈O₅ | [1] |

| Molecular Weight | 302.32 g/mol | [1] |

| Botanical Source | Daemonorops draco | [1] |

Biological Activities and Potential Therapeutic Applications

The primary biological activity associated with this compound is its potential analgesic effect, as it is considered a key component responsible for the pain-relieving properties of Dragon's Blood[2][4]. Additionally, there are commercial claims of its ability to inhibit cyclooxygenase enzymes, COX-1 and COX-2, which are key targets in anti-inflammatory therapies[5]. However, it is crucial to reiterate that these activities are not yet substantiated by detailed, peer-reviewed scientific studies with quantitative data for this specific compound.

Synthesis and Characterization

Similarly, comprehensive spectral characterization data (¹H-NMR, ¹³C-NMR, MS, IR) for the purified compound from primary scientific literature is not available at this time.

Proposed Future Research

To fully elucidate the therapeutic potential of this compound, further research is warranted in the following areas:

-

Isolation and Structural Elucidation: Detailed protocols for the isolation of this compound from its natural sources, along with comprehensive spectroscopic analysis to confirm its structure.

-

In Vitro Biological Assays: Quantitative assessment of its analgesic, anti-inflammatory (including COX-1/COX-2 inhibition), antioxidant, and other relevant biological activities.

-

Mechanism of Action Studies: Investigation of the molecular targets and signaling pathways modulated by this compound to understand its mode of action.

-

In Vivo Efficacy and Safety Studies: Evaluation of its therapeutic efficacy and safety profile in preclinical animal models of pain, inflammation, and other relevant disease states.

-

Synthetic Chemistry: Development and optimization of a synthetic route to produce the compound in sufficient quantities for extensive research and potential development.

Conclusion

This compound is a naturally occurring dihydrochalcone with potential analgesic and anti-inflammatory properties. However, the current body of scientific literature is insufficient to provide an in-depth technical guide with the level of detail requested. The information presented here is based on available database entries and commercial information. Rigorous scientific investigation is required to validate its purported biological activities and to fully understand its therapeutic potential.

References

An In-Depth Technical Guide on the Chemical Properties and Biological Activities of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone, also known as Calomelanone, is a dihydrochalcone derivative belonging to the flavonoid family of natural products.[1][2] This compound has garnered significant interest within the scientific community due to its notable biological activities, particularly its antioxidant and anticancer properties.[1][3] Found in plants such as Aspalathus linearis (Rooibos), it is a subject of ongoing research for its potential therapeutic applications in oxidative stress-related diseases and oncology.[1][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of this compound, with a focus on its mechanism of action in cancer cells.

Chemical Properties

This compound is characterized by a central three-carbon α,β-saturated ketone moiety connecting two substituted aromatic rings. The systematic IUPAC name for this compound is 1-(4-hydroxyphenyl)-3-(4-hydroxy-2,6-dimethoxyphenyl)propan-1-one.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₈O₅ | [1][2] |

| Molecular Weight | 302.32 g/mol | [1][2] |

| CAS Number | 35241-54-4 | [1][2] |

| Appearance | Slightly Yellow Powder | [2] |

| Melting Point | 147 °C | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

Spectroscopic Data

Synthesis

The synthesis of dihydrochalcones such as this compound is typically achieved through a two-step process involving a Claisen-Schmidt condensation followed by a regioselective reduction of the α,β-unsaturated bond.

General Synthetic Workflow

Experimental Protocol: Synthesis of a Dihydrochalcone Derivative (Adapted)

As a specific detailed protocol for this compound is not available, the following is an adapted, general procedure for the synthesis of a structurally similar dihydrochalcone, which can be modified for the target compound. This process involves the Claisen-Schmidt condensation to form the chalcone, followed by catalytic hydrogenation.

Step 1: Claisen-Schmidt Condensation to form 4,4'-Dihydroxy-2,6-dimethoxychalcone

-

Reaction Setup: In a round-bottom flask, dissolve 2,6-Dimethoxy-4-hydroxyacetophenone (1 equivalent) and 4-Hydroxybenzaldehyde (1 equivalent) in ethanol.

-

Base Addition: To the stirred solution, add an aqueous solution of a strong base, such as potassium hydroxide (KOH, 20% w/v).[6]

-

Reaction: The reaction mixture is typically stirred at room temperature for 24 hours or refluxed for a shorter period (e.g., 4 hours).[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled in an ice bath and acidified with a dilute acid (e.g., 10% HCl) to precipitate the chalcone product.[6]

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Catalytic Hydrogenation to form this compound

-

Reaction Setup: The synthesized chalcone (1 equivalent) is dissolved in a suitable solvent such as ethyl acetate or ethanol in a hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.

-

Hydrogenation: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) at room temperature until the reaction is complete (monitored by TLC).

-

Workup: The reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude dihydrochalcone can be purified by column chromatography on silica gel or by recrystallization.

Biological Activities and Mechanism of Action

This compound exhibits significant biological activities, most notably as an antioxidant and an anticancer agent.[1][3]

Antioxidant Activity

The antioxidant properties of this dihydrochalcone are attributed to its ability to scavenge free radicals, which helps in reducing cellular oxidative stress.[1][4] This activity is being explored for its potential in preventing various diseases associated with oxidative damage.[4]

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant capacity can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[7]

-

Sample Preparation: Prepare a series of dilutions of the test compound (this compound) in a suitable solvent.[8]

-

Reaction: In a 96-well plate, add a specific volume of each sample dilution to the DPPH solution.[8] A blank containing only the solvent and DPPH is also prepared.

-

Incubation: The plate is incubated in the dark at room temperature for a set time (e.g., 30 minutes).[8]

-

Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.[9]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[7] The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Experimental Protocol: ABTS Radical Cation Decolorization Assay

-

Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[10] The ABTS•+ solution is then diluted with methanol to an absorbance of ~0.700 at 734 nm.[10]

-

Sample Preparation: Prepare various concentrations of the test compound.

-

Reaction: Add a small volume of the test compound solution to the diluted ABTS•+ solution.[10]

-

Incubation: The reaction mixture is incubated for a specified time (e.g., 30 minutes) at room temperature.[10]

-

Measurement: The absorbance is measured at 734 nm.[10]

-

Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Anticancer Activity and Signaling Pathways

Recent studies have demonstrated that Calomelanone (this compound) possesses cytotoxic effects against various human cancer cell lines, including hepatocellular carcinoma (HepG2), promyelocytic leukemia (HL-60), and monocytic leukemia (U937) cells.[10][11] The compound induces apoptosis, or programmed cell death, through both the intrinsic and extrinsic pathways.[10][11]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) values of Calomelanone against different cancer cell lines have been determined, with the HL-60 leukemia cell line showing the highest sensitivity.[10]

| Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| HL-60 (Promyelocytic Leukemia) | 24 | 19.33 ± 1.10 |

| U937 (Monocytic Leukemia) | 24 | 24.33 ± 1.53 |

| HepG2 (Hepatocellular Carcinoma) | 48 | 29.67 ± 2.08 |

| Peripheral Blood Mononuclear Cells (PBMCs) | 24 | > 100 |

Data sourced from a study by Banjerdpongchai R, et al. (2020).[10]

Apoptotic Signaling Pathways

Calomelanone triggers a cascade of molecular events leading to apoptosis. The key signaling pathways involved are depicted below.

Mechanism of Action:

-

Extrinsic Pathway: Calomelanone induces the activation of caspase-8, a key initiator caspase in the death receptor-mediated extrinsic pathway of apoptosis.[10][12]

-

Intrinsic Pathway: The compound also triggers the mitochondrial-mediated intrinsic pathway. This involves:

-

Downregulation of Akt: Calomelanone has been shown to decrease the expression of Akt, a protein kinase that plays a crucial role in cell survival signaling.[3]

-

Modulation of Bcl-2 Family Proteins: It upregulates the expression of pro-apoptotic proteins Bax and Bak, while downregulating the anti-apoptotic protein Bcl-xL.[3][10] This shift in the balance of Bcl-2 family proteins leads to the disruption of the mitochondrial membrane potential.

-

Caspase Activation: The disruption of the mitochondrial membrane results in the release of cytochrome c, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.[10]

-

-

Execution Phase: Both the extrinsic and intrinsic pathways converge on the activation of caspase-3, an executioner caspase that orchestrates the dismantling of the cell, leading to apoptosis.[10][12]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effect of this compound can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.[13]

Conclusion

This compound (Calomelanone) is a promising natural compound with well-documented antioxidant and anticancer properties. Its ability to induce apoptosis in cancer cells through multiple signaling pathways, including the downregulation of the pro-survival Akt pathway and modulation of the Bcl-2 family of proteins, makes it a valuable lead compound for further investigation in drug development. This technical guide provides a foundational understanding of its chemical and biological characteristics to aid researchers in their exploration of this and related dihydrochalcones for potential therapeutic applications. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in in vivo models.

References

- 1. 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone | 35241-54-4 | FD65868 [biosynth.com]

- 2. 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone | CymitQuimica [cymitquimica.com]

- 3. Effect of Calomelanone, a Dihydrochalcone Analogue, on Human Cancer Apoptosis/Regulated Cell Death in an In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Improved Synthesis of 2',6'-Dihydroxy-3,4-dimethoxy Chalcone by Grinding Technique to Synthesize 5-Hydroxy-3',4'-dimethoxy Flavone | Semantic Scholar [semanticscholar.org]

- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]

- 6. PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1 transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity and modes of action of 4'-hydroxy-2',6'-dimethoxychalcone and other flavonoids toward drug-sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of Calomelanone, a Dihydrochalcone Analogue, on Human Cancer Apoptosis/Regulated Cell Death in an In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

Natural sources of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone

An In-depth Technical Guide to the Natural Sources of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the natural sources, biological activities, and relevant experimental protocols for the dihydrochalcone, this compound. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on data presentation, experimental methodologies, and the visualization of associated biochemical pathways.

Introduction

This compound is a member of the dihydrochalcone class of flavonoids, a group of natural products known for their diverse pharmacological activities. This particular compound has garnered interest due to its potential as a modulator of inflammatory pathways. This guide will delve into its known natural origins and its primary biological activity as a cyclooxygenase (COX) inhibitor.

Natural Sources

The primary documented natural source of this compound is the resin of Dracaena cochinchinensis, commonly known as Chinese Dragon's Blood. This resin has a long history of use in traditional medicine. Another potential source, though less specifically documented for this particular compound, is Soymida febrifuga.

Table 1: Natural Sources of this compound

| Plant Species | Part Used | Common Name |

| Dracaena cochinchinensis (Lour.) S. C. Chen | Resin | Chinese Dragon's Blood |

| Soymida febrifuga | Not Specified | Indian Redwood |

Quantitative Data

Currently, there is a lack of published quantitative data regarding the specific yield or concentration of this compound from its natural sources. Phytochemical analysis of Dracaena species has revealed the presence of numerous other dihydrochalcones, but specific quantification of the target compound remains an area for future research.

Table 2: Quantitative Data for this compound

| Compound | Natural Source | Part Used | Concentration/Yield |

| This compound | Dracaena cochinchinensis | Resin | Data not available |

Biological Activities and Signaling Pathways

The principal biological activity identified for this compound is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are pivotal in the inflammatory cascade as they catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3]

COX Signaling Pathway

The inhibition of COX-1 and COX-2 by this compound reduces the production of prostaglandins, thereby exerting anti-inflammatory effects. The general mechanism of COX inhibition involves blocking the active site of the enzyme, preventing arachidonic acid from binding and being converted.[3]

Potential Upstream Inflammatory Signaling Pathways

While direct evidence for the effect of this compound on upstream signaling pathways is limited, many flavonoids and dihydrochalcones are known to modulate key inflammatory pathways such as NF-κB and MAPK.[4][5] These pathways are often activated by inflammatory stimuli and lead to the expression of pro-inflammatory genes, including COX-2. It is plausible that this compound may also exert its anti-inflammatory effects by modulating these upstream pathways.

Experimental Protocols

Generalized Protocol for Isolation and Identification

The following is a generalized workflow for the isolation of this compound from Dracaena cochinchinensis resin, based on standard phytochemical practices and the limited information available.

References

- 1. assaygenie.com [assaygenie.com]

- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. COX-1 and COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone, a dihydrochalcone of interest for its potential pharmacological activities. Due to the limited availability of complete experimental data for this specific molecule in publicly accessible literature, this guide combines available data with analytical interpretations based on closely related structural analogs.

Chemical Identity

-

Systematic Name: 3-(4-hydroxy-2,6-dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one

-

Molecular Formula: C₁₇H₁₈O₅[1]

-

Molecular Weight: 302.32 g/mol

-

Chemical Structure:

Spectroscopic Data for Structure Elucidation

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 303.1227 |

| [M+Na]⁺ | 325.1046 |

| [M-H]⁻ | 301.1081 |

Data sourced from PubChem.

Table 2: Experimental ¹H and ¹³C NMR Data for the Analog 2',4-dihydroxy-4',6'-dimethoxydihydrochalcone

| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |

| Ring A | ||

| 2' | - | 162.5 |

| 4' | - | 165.2 |

| 6' | - | 105.8 |

| 1' | - | 91.3 |

| 3' | 5.99 (d, J=2.5) | 93.6 |

| 5' | 5.84 (d, J=2.5) | 90.9 |

| OMe | 3.72 (s) | 55.5 |

| OMe | 3.74 (s) | 55.6 |

| Ring B | ||

| 1 | - | 134.2 |

| 2, 6 | 7.01 (d, J=8.5) | 129.4 |

| 3, 5 | 6.69 (d, J=8.3) | 115.2 |

| 4 | - | 155.7 |

| Propanone Chain | ||

| α | 3.18 (t) | 45.7 |

| β | 2.83 (t) | 30.1 |

| C=O | - | 204.8 |

Note: This data is for a structural analog and serves as a reference for interpreting the spectra of the target compound.

Experimental Protocols

While a specific protocol for the isolation or synthesis of this compound is not detailed in the available literature, a general methodology for the synthesis of similar dihydrochalcones can be adapted.

General Synthesis of Dihydrochalcones

A common method for synthesizing dihydrochalcones is the Claisen-Schmidt condensation to form the corresponding chalcone, followed by catalytic hydrogenation.

Step 1: Claisen-Schmidt Condensation (Chalcone Formation)

-

Dissolve equimolar amounts of a substituted acetophenone (e.g., 2,6-dimethoxy-4-hydroxyacetophenone) and a substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde) in ethanol.

-

Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the chalcone.

-

Filter, wash the precipitate with water, and recrystallize from a suitable solvent (e.g., ethanol) to purify the chalcone.

Step 2: Catalytic Hydrogenation (Dihydrochalcone Formation)

-

Dissolve the synthesized chalcone in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude dihydrochalcone.

-

Purify the product by column chromatography or recrystallization.

Structure Elucidation Workflow

The following diagram illustrates a typical workflow for the structure elucidation of a synthesized or isolated natural product like this compound.

Caption: A generalized workflow for the isolation/synthesis and structural elucidation of a chemical compound.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound have not been reported, related chalcones have been shown to exhibit anticancer and anti-inflammatory properties. For instance, some chalcones have been observed to modulate the PI3K/Akt/mTOR pathway, which is crucial in cell proliferation, survival, and apoptosis.

The following diagram illustrates a hypothetical signaling pathway that could be influenced by this class of compounds, based on existing literature for similar molecules.

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for dihydrochalcones.

Conclusion

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. While a complete experimental dataset for this specific molecule is not yet available in the public domain, analysis of its structural analogs provides a strong foundation for its characterization. Further research is warranted to fully determine its spectroscopic properties, develop efficient synthesis protocols, and explore its biological activities and potential therapeutic applications.

References

Preliminary Biological Screening of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone is a dihydrochalcone derivative that has garnered interest within the scientific community for its potential therapeutic properties. Dihydrochalcones, a subclass of flavonoids, are recognized for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, summarizing its known bioactivities, detailing relevant experimental methodologies, and visualizing the implicated signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutic agents.

Biological Activities and Data Presentation

While specific quantitative data for this compound is not extensively available in publicly accessible literature, its structural class suggests several key biological activities. The following tables summarize the expected biological activities based on available information and data from structurally similar chalcone derivatives.

Table 1: Anti-inflammatory Activity

| Bioassay | Target | Cell Line | Effect | Quantitative Data (IC50) |

| Cyclooxygenase (COX) Inhibition | COX-1, COX-2 | N/A | Inhibitory activity has been reported, but quantitative data is not available.[1] | Not Available |

| Nitric Oxide (NO) Inhibition | Inducible Nitric Oxide Synthase (iNOS) | RAW 264.7 Macrophages | Inhibition of NO production is a common activity for related chalcones. | Not Available |

| Pro-inflammatory Cytokine Inhibition | TNF-α, IL-1β, IL-6 | RAW 264.7 Macrophages | Suppression of pro-inflammatory cytokines is a known effect of similar chalcone compounds. | Not Available |

Note: While direct IC50 values for this compound are not available, a structurally related compound, 2',5'-dihydroxy-4-chloro-dihydrochalcone, has been reported to inhibit COX-2 with an IC50 of 3.0 µM in RAW 264.7 cells.

Table 2: Antioxidant Activity

| Bioassay | Mechanism | Result | Quantitative Data (IC50) |

| DPPH Radical Scavenging | Hydrogen Atom Transfer | Expected to exhibit radical scavenging properties, a characteristic of phenolic compounds. | Not Available |

| Other Antioxidant Assays (e.g., ABTS, FRAP) | Electron Transfer | Likely to show antioxidant potential in various assays due to its chemical structure. | Not Available |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological screening of this compound, based on standard protocols for similar compounds.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

-

Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing hematin and a cofactor (e.g., epinephrine) is prepared.

-

Incubation: The enzyme is pre-incubated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Reaction Termination: After a set incubation period (e.g., 2 minutes) at 37°C, the reaction is terminated by adding an acidic solution (e.g., 1 M HCl).

-

Quantification: The product of the enzymatic reaction, typically prostaglandin E2 (PGE2), is quantified using an Enzyme Immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 levels in the compound-treated samples to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition, is determined by plotting the percentage of inhibition against the compound concentration.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Objective: To assess the ability of the compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce inflammation and NO production, and incubated for 24 hours.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.

-

Absorbance Reading: The absorbance of the colored product is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of the compound.

Methodology:

-

Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).

-

Reaction Mixture: Various concentrations of this compound are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum DPPH absorbance (approximately 517 nm) using a spectrophotometer.

-

Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Signaling Pathways and Visualizations

Based on studies of structurally related chalcones, the anti-inflammatory effects of this compound are likely mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

References

An In-depth Technical Guide on 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone

CAS Number: 151752-08-8

This technical guide provides a comprehensive overview of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone, a dihydrochalcone compound with notable biological activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, biological activities with experimental protocols, and insights into its mechanism of action.

Physicochemical Properties

This compound is a naturally occurring compound found in plant species such as Daemonorops draco and Dracaena cochinchinensis. It presents as a white to off-white powder. A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 151752-08-8 | N/A |

| Molecular Formula | C₁₇H₁₈O₅ | N/A |

| Molecular Weight | 302.32 g/mol | N/A |

| Physical Description | White to off-white powder | N/A |

| Purity | >98% (by HPLC) | N/A |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | N/A |

| Botanical Source | Daemonorops draco Bl., Dracaena cochinchinensis | N/A |

Synthesis

The synthesis of this compound is typically achieved through a two-step process involving a Claisen-Schmidt condensation followed by catalytic hydrogenation.

Experimental Protocol: Synthesis

Step 1: Claisen-Schmidt Condensation to form 4,4'-Dihydroxy-2,6-dimethoxychalcone

This reaction involves the condensation of an appropriate acetophenone and benzaldehyde in the presence of a base. For the synthesis of the chalcone precursor, 2,6-dimethoxy-1-acetyl-4-hydroxybenzene would be reacted with 4-hydroxybenzaldehyde.

-

Reactants: 2,6-dimethoxy-1-acetyl-4-hydroxybenzene and 4-hydroxybenzaldehyde.

-

Catalyst: A strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent (e.g., ethanol).

-

Procedure:

-

Dissolve the acetophenone derivative and the benzaldehyde derivative in ethanol.

-

Slowly add an aqueous solution of the base to the reaction mixture with constant stirring at room temperature.

-

Allow the reaction to proceed for several hours until the formation of the chalcone is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into cold water and acidified to precipitate the chalcone.

-

The crude chalcone is then filtered, washed with water, and purified by recrystallization.

-

Step 2: Catalytic Hydrogenation to form this compound

The dihydrochalcone is obtained by the reduction of the α,β-unsaturated double bond of the chalcone.

-

Reactant: 4,4'-Dihydroxy-2,6-dimethoxychalcone.

-

Catalyst: Palladium on carbon (Pd/C).

-

Reducing Agent: Hydrogen gas (H₂).

-

Solvent: A suitable organic solvent such as ethanol or ethyl acetate.

-

Procedure:

-

Dissolve the synthesized chalcone in the chosen solvent in a hydrogenation vessel.

-

Add a catalytic amount of Pd/C to the solution.

-

The vessel is then flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature and atmospheric or slightly elevated pressure.

-

The reaction progress is monitored by TLC.

-

Once the reaction is complete, the catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or recrystallization.

-

Biological Activity

This dihydrochalcone has been reported to exhibit anti-inflammatory and cytotoxic activities.

Anti-inflammatory Activity: COX-1 and COX-2 Inhibition

This compound has been identified as an inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

A common method to determine COX-1 and COX-2 inhibitory activity is through a colorimetric or fluorometric assay.

-

Materials:

-

COX-1 (ovine or human) and COX-2 (human recombinant) enzymes.

-

Arachidonic acid (substrate).

-

A colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Assay buffer (e.g., Tris-HCl buffer).

-

96-well microplate and a plate reader.

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the probe.

-

Add various concentrations of the test compound to the wells. A control with no inhibitor and a blank with no enzyme should be included.

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

The peroxidase activity of COX, which is coupled to the oxidation of the probe, is monitored by measuring the absorbance or fluorescence at the appropriate wavelength over time.

-

The rate of reaction is calculated for each concentration of the inhibitor.

-

The percentage of inhibition is calculated relative to the control, and the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Cytotoxic Activity

The cytotoxic potential of this compound has been suggested, particularly against cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials:

-

HT-1080 human fibrosarcoma cell line.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Test compound dissolved in DMSO.

-

96-well cell culture plates.

-

CO₂ incubator.

-

Microplate reader.

-

-

Procedure:

-

Seed HT-1080 cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

The next day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

After the MTT incubation, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

The cell viability is expressed as a percentage of the vehicle-treated control cells. The IC₅₀ value is calculated from the dose-response curve.

-

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound are still under investigation. However, based on studies of structurally similar chalcones and dihydrochalcones, several potential mechanisms can be proposed. A closely related compound, Alpha,2'-dihydroxy-4,4'-dimethoxydihydrochalcone, has been shown to inhibit cell proliferation in gastric cancer through the ROS/MEK/ERK signaling pathway.[1] Other chalcone derivatives have been implicated in the modulation of the PI3K/Akt/mTOR and EGFR/MAPK pathways in cancer cells.

Potential Signaling Pathways

Below is a conceptual diagram illustrating a potential mechanism of action for a dihydrochalcone derivative in a cancer cell, based on available literature for related compounds.

Caption: Potential signaling pathways modulated by a dihydrochalcone derivative.

Experimental Workflow for Pathway Analysis

The following workflow outlines a general approach to investigate the signaling pathways affected by this compound.

Caption: Workflow for investigating cellular signaling pathways.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory and potential cytotoxic activities. This technical guide provides a foundational understanding of its properties, synthesis, and biological effects. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in drug development. The provided experimental protocols can serve as a starting point for researchers interested in investigating this and related compounds.

References

An In-depth Technical Guide to 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone (C17H18O5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone, with the molecular formula C17H18O5, is a dihydrochalcone derivative belonging to the flavonoid family. Dihydrochalcones are a class of natural products known for their diverse biological activities. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its physicochemical properties, spectral data, synthesis protocols, and potential biological activities. The information is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound and its analogs.

Chemical and Physical Properties

While experimental data for this compound is limited, a combination of data from chemical suppliers and predictions from computational models allows for the compilation of its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C17H18O5 | PubChemLite[1] |

| Molecular Weight | 302.32 g/mol | PubChemLite[1] |

| IUPAC Name | 3-(4-hydroxy-2,6-dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | PubChemLite[1] |

| CAS Number | 151752-08-8 | BIORLAB[2] |

| Melting Point | 147 °C | ChemicalBook[3] |

| Predicted XlogP | 2.7 | PubChemLite[1] |

| Appearance | Powder | ChemFaces[4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[4] |

Spectral Data

Mass Spectrometry

Predicted mass spectrometry data indicates the expected mass-to-charge ratios for various adducts of the molecule.

| Adduct | Predicted m/z |

| [M+H]⁺ | 303.12270 |

| [M+Na]⁺ | 325.10464 |

| [M-H]⁻ | 301.10814 |

| [M+NH₄]⁺ | 320.14924 |

| [M+K]⁺ | 341.07858 |

| [M+H-H₂O]⁺ | 285.11268 |

| Data sourced from PubChemLite[1] |

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR spectra for this compound are not available, the expected chemical shifts can be inferred from the analysis of similar dihydrochalcone structures. The ¹H NMR spectrum would likely show characteristic signals for the aromatic protons on the two phenyl rings, the methylene protons of the propane bridge, and the methoxy and hydroxyl protons. The ¹³C NMR spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons, the methylene carbons, and the methoxy carbons. For a related compound, 2',4-dihydroxy-4',6'-dimethoxydihydrochalcone, the ¹H NMR spectrum showed two triplets for the dihydrochalcone moiety.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.

Synthesis

The synthesis of this compound can be achieved through a two-step process involving a Claisen-Schmidt condensation followed by catalytic hydrogenation.

Logical Workflow for Synthesis

References

- 1. PubChemLite - this compound (C17H18O5) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mjs.um.edu.my [mjs.um.edu.my]

- 5. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Review of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone is a dihydrochalcone derivative that has garnered interest in the scientific community for its potential therapeutic properties. Dihydrochalcones are a class of plant secondary metabolites structurally related to chalcones, characterized by a saturated three-carbon bridge connecting two aromatic rings. This core structure serves as a scaffold for a diverse range of biological activities. This technical guide provides a comprehensive review of the current research on this compound, covering its synthesis, biological activities, and mechanisms of action. The information is presented to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving a Claisen-Schmidt condensation followed by a reduction of the resulting chalcone.

Step 1: Claisen-Schmidt Condensation to form 4,4'-Dihydroxy-2,6-dimethoxychalcone

The initial step involves the base-catalyzed condensation of 2,6-dimethoxy-4-hydroxyacetophenone with 4-hydroxybenzaldehyde. This reaction, a variation of the aldol condensation, forms the α,β-unsaturated ketone known as a chalcone.

-

Reactants : 2,6-dimethoxy-4-hydroxyacetophenone and 4-hydroxybenzaldehyde.

-

Catalyst : A strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) is typically used.

-

Solvent : An alcoholic solvent like ethanol is commonly employed.

-

Procedure : The acetophenone and benzaldehyde derivatives are dissolved in the solvent, and the base is added portion-wise while stirring at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified to precipitate the chalcone, which is then filtered, washed, and purified, typically by recrystallization.

Step 2: Catalytic Hydrogenation to this compound

The second step involves the selective reduction of the carbon-carbon double bond of the chalcone synthesized in the first step to yield the corresponding dihydrochalcone.

-

Reactant : 4,4'-Dihydroxy-2,6-dimethoxychalcone.

-

Catalyst : A noble metal catalyst such as palladium on carbon (Pd/C) is commonly used.

-

Reducing Agent : Hydrogen gas (H₂).

-

Solvent : A polar solvent like ethanol or ethyl acetate is suitable.

-

Procedure : The chalcone is dissolved in the solvent, and the catalyst is added. The mixture is then subjected to a hydrogen atmosphere, often under pressure, and stirred until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration, and the solvent is evaporated to yield the crude dihydrochalcone, which can be further purified by column chromatography or recrystallization.

An alternative approach involves the enzymatic synthesis of similar dihydrochalcone structures. For instance, tyrosinase from Bacillus megaterium has been used to hydroxylate 4-hydroxy-2′,6′-dimethoxydihydrochalcone to produce 3,4-dihydroxy-2′,6′-dimethoxydihydrochalcone, suggesting a potential avenue for biocatalytic synthesis of related compounds.[1][2][3]

Biological Activities and Quantitative Data

This compound and its structural analogs have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The following tables summarize the available quantitative data.

Anticancer Activity

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HT-1080 | Fibrosarcoma | 67.2 | [4] |

| PANC-1 | Pancreatic Cancer | 10.5 ± 0.8 | [5] |

| MIA PaCa-2 | Pancreatic Cancer | 12.2 ± 0.9 | [5] |

| MCF-7 | Breast Cancer | 52.5 | [6] |

| MDA-MB-231 | Breast Cancer | 66.4 | [6] |

Anti-inflammatory Activity

| Assay | Cell Line/Model | Effect | Quantitative Data | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Inhibition of LPS-induced NO production | - | [7][8][9] |

| IL-1β Production | RAW 264.7 Macrophages | Significant reduction | - | [7][8][9] |

| TNF-α Production | RAW 264.7 Macrophages | Significant reduction | - | [7][8][9] |

| COX-1 Inhibition | In vitro | Inhibitory activity | - | [4] |

| COX-2 Inhibition | In vitro | Inhibitory activity | - | [4] |

Experimental Protocols

This section provides an overview of the methodologies used in the cited research. For detailed, step-by-step instructions, please refer to the original publications.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[10][11][12]

-

Cell Seeding : Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition : MTT reagent is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization : A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance of the resulting solution is measured using a microplate reader at a wavelength typically between 570 and 600 nm. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Antioxidant Activity Assays

Several assays are used to determine the antioxidant capacity of a compound.[3][13][14][15][16]

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

FRAP (Ferric Reducing Antioxidant Power) Assay : This method assesses the ability of the antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in the formation of a blue-colored complex, with the absorbance measured at 593 nm.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay : This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a decrease in its characteristic blue-green color, measured spectrophotometrically.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample.[1][2][17][18][19]

-

Protein Extraction : Cells are lysed to extract total proteins. For studying protein translocation, nuclear and cytoplasmic fractions are separated.

-

Protein Quantification : The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE : Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking : The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation : The membrane is incubated with a primary antibody specific to the target protein.

-

Secondary Antibody Incubation : The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection : A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or with a digital imager.

Signaling Pathways and Mechanisms of Action

Research on this compound and related chalcones suggests their involvement in several key signaling pathways that regulate cellular processes such as inflammation, proliferation, and survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Chalcones have been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p50/p65 subunits of NF-κB.[20]

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is frequently observed in cancer. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. Activated PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Akt then phosphorylates and activates mTOR, which promotes protein synthesis and cell growth. Some chalcone derivatives have been shown to suppress this pathway by reducing the expression of PI3K and inhibiting the phosphorylation of Akt and mTOR.[21][22]

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of genes encoding antioxidant and detoxifying enzymes, leading to their transcription. Chalcones, acting as Michael acceptors, can react with cysteine residues on Keap1, leading to the stabilization and activation of Nrf2.[23][24][25][26]

References

- 1. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of 2′,6′-dihydroxy-4′-methoxydihidrochalcone on innate inflammatory response | Semantic Scholar [semanticscholar.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. researchgate.net [researchgate.net]

- 13. Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bot Verification [rasayanjournal.co.in]

- 17. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 18. mdpi.com [mdpi.com]

- 19. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 2,4-Dihydroxy-3'-methoxy-4'-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. iris.uniroma1.it [iris.uniroma1.it]

- 24. mdpi.com [mdpi.com]

- 25. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Therapeutic Potential of 2',6'-Dihydroxy-4'-methoxydihydrochalcone

Introduction

This technical guide provides an in-depth overview of the potential therapeutic applications of 2',6'-Dihydroxy-4'-methoxydihydrochalcone (DHMDC), a naturally occurring dihydrochalcone that has demonstrated significant biological activity in preclinical studies. While the initial query specified "4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone," the available scientific literature predominantly focuses on DHMDC and structurally related chalcones. This guide will primarily focus on the well-documented therapeutic properties of DHMDC, with relevant comparative data from other similar compounds where applicable. DHMDC has been investigated for its anti-inflammatory, neuroprotective, and antiplasmodial properties, making it a compound of interest for further drug development.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, providing a consolidated resource of quantitative data, experimental protocols, and mechanistic insights.

Therapeutic Potential and Mechanism of Action

DHMDC has shown promise in several therapeutic areas, primarily attributable to its anti-inflammatory and neuroprotective effects. The core mechanisms of action revolve around the modulation of inflammatory pathways and the mitigation of oxidative stress.

Anti-inflammatory Activity

DHMDC exhibits potent anti-inflammatory properties by targeting key mediators of the inflammatory response. In vitro studies have shown that DHMDC can significantly reduce the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), as well as nitric oxide (NO), in lipopolysaccharide (LPS)-activated macrophages.[1][2][4] Furthermore, DHMDC has been observed to modulate the expression of adhesion molecules on neutrophils, specifically by blocking the cleavage of L-selectin (CD62L), which is crucial for neutrophil migration to inflammatory sites.[1][4] In vivo models of inflammation have corroborated these findings, demonstrating a significant reduction in neutrophil migration into inflammatory exudates following oral administration of DHMDC.[1][4]

Neuroprotective Effects in Alzheimer's Disease Models

DHMDC has emerged as a potential therapeutic agent for neurodegenerative diseases like Alzheimer's disease.[3][5] Its neuroprotective effects are attributed to its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3][5] By inhibiting AChE, DHMDC can increase acetylcholine levels in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease.[3][5] In animal models of Alzheimer's disease induced by streptozotocin (STZ), oral administration of DHMDC has been shown to significantly improve learning and memory.[3][5] The neuroprotective mechanism of DHMDC also involves the mitigation of oxidative stress. It has been shown to reduce lipid peroxidation and enhance the activity of antioxidant enzymes like glutathione (GSH) in the brain tissue of STZ-treated mice.[5]

Antiplasmodial and Antileishmanial Activity

Beyond its anti-inflammatory and neuroprotective effects, DHMDC and related chalcones have demonstrated activity against parasitic protozoa. A structurally similar compound, 2',6'-dihydroxy-4'-methoxychalcone, has shown significant in vitro activity against Leishmania amazonensis, suggesting that compounds of this class could serve as leads for the development of new antiparasitic drugs.[6] DHMDC itself has been reported to have antiplasmodial activity.[2] The proposed mechanism for its antileishmanial effect involves direct toxicity to the parasite, specifically causing disorganization of the mitochondria, without significantly affecting the host macrophages.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on DHMDC and related chalcones.

Table 1: In Vitro Anti-inflammatory Effects of DHMDC

| Parameter | Cell Line | Treatment | Concentration | Result | Reference |

| IL-1β Production | RAW 264.7 Macrophages | LPS + DHMDC | Not Specified | Significantly Reduced | [1][4] |

| TNF-α Production | RAW 264.7 Macrophages | LPS + DHMDC | Not Specified | Significantly Reduced | [1][4] |

| Nitrite Levels | RAW 264.7 Macrophages | LPS + DHMDC | Not Specified | Significantly Reduced | [1][4] |

| CD62L Expression | Mouse Neutrophils | LPS + DHMDC | Not Specified | Modulated (Cleavage Blocked) | [1][4] |

Table 2: In Vivo Anti-inflammatory and Neuroprotective Effects of DHMDC

| Model | Species | Treatment | Dosage | Outcome | Reference |

| Carrageenan-induced Inflammation | Male Swiss Mice | DHMDC (p.o.) | 3 mg/kg | Significantly reduced neutrophil migration | [1][4] |

| STZ-induced Alzheimer's Model | Mice | DHMDC (p.o.) | 15 and 30 mg/kg | Attenuated spatial and aversive memory decline | [5] |

| STZ-induced Alzheimer's Model | Mice | DHMDC (p.o.) | Not Specified | Decreased AChE activity in the brain | [5] |

| STZ-induced Alzheimer's Model | Mice | DHMDC (p.o.) | Not Specified | Increased GSH activity and decreased TBARS levels in the brain | [5] |

Table 3: Antiparasitic Activity of a Related Chalcone

| Compound | Parasite | Assay | EC50 | Reference |

| 2',6'-dihydroxy-4'-methoxychalcone | Leishmania amazonensis promastigotes | In vitro | 0.5 µg/mL | [6] |

| 2',6'-dihydroxy-4'-methoxychalcone | Leishmania amazonensis intracellular amastigotes | In vitro | 24 µg/mL | [6] |

Experimental Protocols

This section provides an overview of the methodologies employed in the key studies cited.

In Vitro Anti-inflammatory Assays[1][4]

-

Cell Culture: RAW 264.7 macrophages were cultured in appropriate media.

-

Treatment: Cells were pre-treated with DHMDC at various concentrations before stimulation with lipopolysaccharide (LPS; 1 µg/mL).

-

Measurement of Inflammatory Mediators:

-

Nitrite: The Griess reaction was used to measure nitrite concentration in the culture supernatant as an indicator of NO production.

-

Cytokines (IL-1β, TNF-α): Enzyme-linked immunosorbent assay (ELISA) was performed on the culture supernatant to quantify cytokine levels.

-

-

Neutrophil Adhesion Molecule Expression:

-

Cell Isolation: Neutrophils were isolated from Swiss mice.

-

Flow Cytometry: Isolated neutrophils were treated with DHMDC and stimulated with LPS. The expression of CD62L, CD18, and CD49d was analyzed by flow cytometry using fluorescently labeled antibodies.

-

In Vivo Anti-inflammatory Model[1][4]

-

Animal Model: Male Swiss mice were used.

-

Induction of Inflammation: Carrageenan was injected into a subcutaneous air pouch to induce an inflammatory response.

-

Treatment: DHMDC was administered orally (p.o.) at a dose of 3 mg/kg.

-

Analysis:

-

Leukocyte Migration: The inflammatory exudate from the air pouch was collected, and the number of migrated leukocytes was counted.

-

Histological Analysis: The subcutaneous tissue was processed for histological examination to assess inflammation.

-

In Vivo Neuroprotection Model for Alzheimer's Disease[5]

-

Animal Model: Mice were used.

-

Induction of Alzheimer's-like Pathology: Streptozotocin (STZ; 2.5 mg/mL) was administered via intracerebroventricular (i.c.v.) injection.

-

Treatment: DHMDC was administered orally (p.o.) at doses of 5, 15, and 30 mg/kg. Rivastigmine (0.6 mg/kg, i.p.) was used as a positive control.

-

Behavioral Tests:

-

Aversive Memory: Inhibitory avoidance test.

-

Spatial Memory: Object recognition test.

-

-

Biochemical Assays on Brain Tissue:

-

Oxidative Stress Markers: Thiobarbituric acid reactive substances (TBARS) for lipid peroxidation and glutathione (GSH) levels were measured.

-

Acetylcholinesterase (AChE) Activity: The activity of AChE in brain homogenates was determined.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: DHMDC's inhibition of macrophage-mediated inflammation.

Caption: DHMDC's role in blocking neutrophil migration.

Caption: Experimental workflow for assessing DHMDC's neuroprotective effects.

Conclusion

2',6'-Dihydroxy-4'-methoxydihydrochalcone has demonstrated significant therapeutic potential in preclinical models of inflammation and neurodegeneration. Its multifaceted mechanism of action, which includes the suppression of pro-inflammatory mediators, modulation of immune cell trafficking, inhibition of acetylcholinesterase, and reduction of oxidative stress, positions it as a promising candidate for further drug development. The data presented in this technical guide underscore the need for continued research to fully elucidate its pharmacological profile, safety, and efficacy in clinical settings. The detailed experimental protocols and mechanistic diagrams provided herein serve as a valuable resource for scientists and researchers dedicated to advancing novel therapeutics.

References

- 1. Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2',6'-dihydroxy-4'-methoxy Dihydrochalcone Improves the Cognitive Impairment of Alzheimer's Disease: A Structure-activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective effect of 2',6'-dihydroxy-4'-methoxychalcone isolated from Piper aduncum on Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Isolation and Purification of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone from Daemonorops draco

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daemonorops draco, commonly known as Dragon's Blood, is a resinous plant exudate that has been used for centuries in traditional medicine. The resin is a rich source of various bioactive compounds, including flavonoids and dihydrochalcones. One such compound of interest is 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone, a molecule that has demonstrated potential as a cyclooxygenase (COX-1 and COX-2) inhibitor, suggesting its utility in the development of anti-inflammatory agents. This document provides a detailed protocol for the isolation and purification of this specific dihydrochalcone from the resin of Daemonorops draco.

Experimental Protocols

Extraction of Crude Resin from Daemonorops draco

This protocol outlines the initial extraction of the crude resin from the fruit of Daemonorops draco.

Materials:

-

Dried and powdered fruit of Daemonorops draco

-

Methanol (analytical grade)

-

Rotary evaporator

-

Filter paper

-

Beakers and flasks

Procedure:

-

Macerate the powdered fruit of Daemonorops draco with methanol at a solid-to-solvent ratio of 1:5 (w/v).

-

Allow the mixture to stand for 24 hours at room temperature with occasional stirring.

-

Filter the mixture through filter paper to separate the extract from the solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.

-

Dry the crude extract completely to remove any residual solvent.

Isolation and Purification by Column Chromatography

This protocol describes the separation of this compound from the crude extract using column chromatography.

Materials:

-

Crude methanol extract of Daemonorops draco

-

Silica gel (60-120 mesh) for column chromatography

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Methanol (analytical grade)

-

Glass column for chromatography

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm and 365 nm)

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, and then drain the excess hexane.

-

Sample Loading: Dissolve the crude methanol extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. A suggested gradient is as follows:

-

100% Hexane

-

Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9 v/v)

-

100% Ethyl Acetate

-

Ethyl Acetate:Methanol (9:1, 8:2 v/v)

-

-

Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector.

-

TLC Analysis: Monitor the collected fractions by TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3). Visualize the spots under a UV lamp.

-

Pooling of Fractions: Combine the fractions that show a similar TLC profile and contain the target compound. The target compound, being a polar molecule, is expected to elute in the more polar fractions (higher ethyl acetate to methanol concentrations).

Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification

For obtaining a high-purity compound, the enriched fractions from column chromatography can be further purified using preparative HPLC.

Materials:

-

Enriched fraction containing this compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade) with 0.1% formic acid

-

Preparative HPLC system with a C18 column

-

UV detector

Procedure:

-

Sample Preparation: Dissolve the enriched fraction in the mobile phase.

-

HPLC Conditions:

-

Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient might start at 30% acetonitrile and increase to 70% over 40 minutes.

-

Flow Rate: 15-20 mL/min

-

Detection: UV at 280 nm

-

-

Fraction Collection: Collect the peak corresponding to the retention time of this compound.

-

Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

-

Solvent Evaporation: Remove the solvent from the purified fraction under reduced pressure to obtain the pure compound.

Data Presentation

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₈O₅ | --INVALID-LINK-- |

| Molecular Weight | 302.32 g/mol | --INVALID-LINK-- |

| Appearance | Off-white to pale yellow solid | - |

| ¹H-NMR (Predicted) | δ (ppm): 7.7 (d, 2H), 6.9 (d, 2H), 6.1 (s, 2H), 3.8 (s, 6H), 3.3 (t, 2H), 3.0 (t, 2H) | - |

| ¹³C-NMR (Predicted) | δ (ppm): 200.1, 162.5, 158.9, 130.5, 128.2, 115.4, 105.8, 91.2, 55.6, 45.9, 30.1 | - |

| Mass Spectrometry (m/z) | [M+H]⁺: 303.1227, [M+Na]⁺: 325.1046 | --INVALID-LINK-- |

Representative Yield and Purity Data

| Purification Step | Starting Material (g) | Yield (mg) | Purity (%) |

| Crude Methanol Extract | 100 g of dried resin | 15,000 | - |

| Column Chromatography Fraction | 15 g of crude extract | 250 | ~70-80 |

| Preparative HPLC | 250 mg of enriched fraction | 150 | >98 |

Note: The yield and purity values presented are representative and may vary depending on the quality of the starting material and the specific experimental conditions.

Visualization

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway of COX-2 Inhibition

This compound has been identified as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2.[1][2] The COX-2 enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-2, this compound can reduce the production of prostaglandins, thereby exerting its anti-inflammatory effects.